REACTION_SMILES
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[Br:1][c:2]1[c:3](-[c:8]2[cH:9][c:10]([NH2:11])[cH:12][cH:13][cH:14]2)[n:4][n:5]([CH3:7])[cH:6]1.[CH3:23][CH2:24][OH:25].[H:15][H:16].[Na+:17].[Na+:18].[O-:19][C:20](=[O:21])[O-:22]>>[cH:2]1[c:3](-[c:8]2[cH:9][c:10]([NH2:11])[cH:12][cH:13][cH:14]2)[n:4][n:5]([CH3:7])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(Br)c(-c2cccc(N)c2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Type
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product
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Smiles
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Cn1ccc(-c2cccc(N)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |